molecular formula C9H4ClFO2 B13700511 4-Chloro-8-fluorocoumarin

4-Chloro-8-fluorocoumarin

Cat. No.: B13700511
M. Wt: 198.58 g/mol
InChI Key: KNIBPOKQVHUWGD-UHFFFAOYSA-N
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Description

4-Chloro-8-fluorocoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluorocoumarin typically involves the introduction of chlorine and fluorine atoms into the coumarin core. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a catalyst. For this compound, the starting materials would include 4-chlorophenol and 8-fluoro-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Pechmann condensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluorocoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of functionalized coumarin derivatives .

Scientific Research Applications

4-Chloro-8-fluorocoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluorocoumarin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, affecting their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound’s fluorescence properties also make it useful for studying molecular pathways and interactions .

Comparison with Similar Compounds

4-Chloro-8-fluorocoumarin can be compared with other coumarin derivatives such as:

    4-Methylcoumarin: Lacks the halogen atoms, resulting in different chemical and biological properties.

    7-Hydroxycoumarin: Known for its strong fluorescence and use in bioimaging.

    6-Chlorocoumarin: Similar to this compound but with chlorine at a different position, affecting its reactivity and applications.

The unique combination of chlorine and fluorine in this compound provides distinct advantages in terms of chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H4ClFO2

Molecular Weight

198.58 g/mol

IUPAC Name

4-chloro-8-fluorochromen-2-one

InChI

InChI=1S/C9H4ClFO2/c10-6-4-8(12)13-9-5(6)2-1-3-7(9)11/h1-4H

InChI Key

KNIBPOKQVHUWGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=O)C=C2Cl

Origin of Product

United States

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